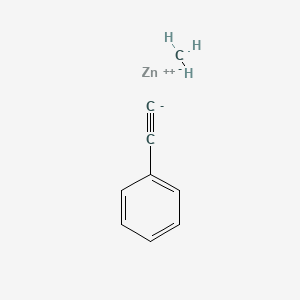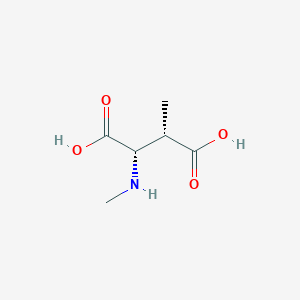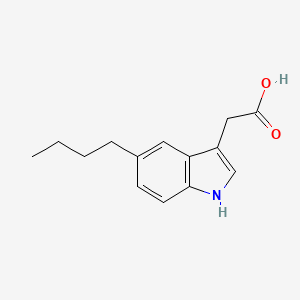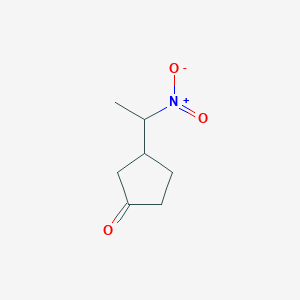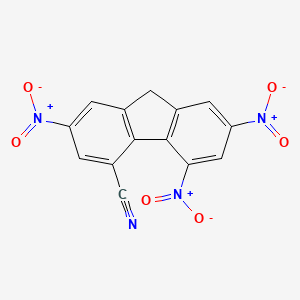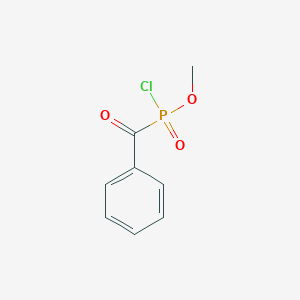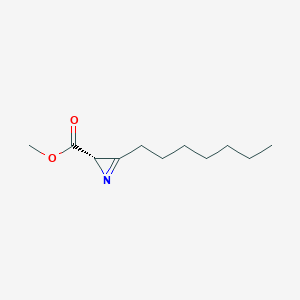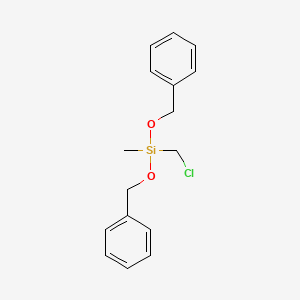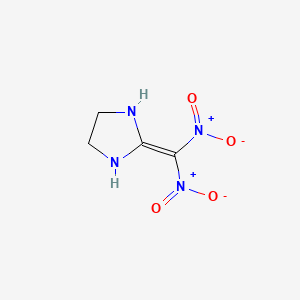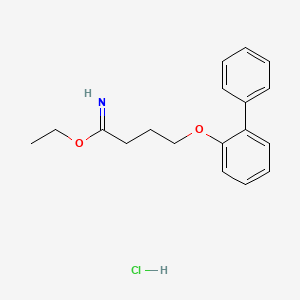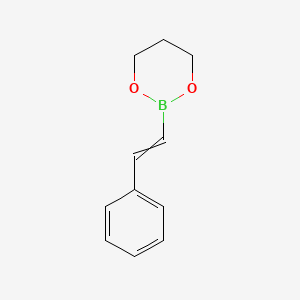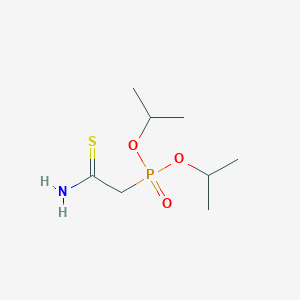
Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a 2-amino-2-sulfanylideneethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate typically involves the reaction of a suitable phosphonate precursor with an amino-thio compound. One common method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite. This reaction is often carried out under mild conditions, such as room temperature, and can be catalyzed by various acids or bases .
Industrial Production Methods
Industrial production of this compound may involve large-scale Kabachnik–Fields reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of amino acid metabolism.
Medicine: Explored for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of flame retardants and plasticizers
Mecanismo De Acción
The mechanism of action of dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. The compound can inhibit these enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Aminomethylphosphonic acid: A simpler aminophosphonate with similar enzyme inhibitory properties.
Glyphosate: A widely used herbicide that also contains a phosphonate group.
Uniqueness
Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate is unique due to its specific combination of an amino-thio group and a phosphonate moiety, which imparts distinct chemical reactivity and biological activity. This combination allows it to participate in a wider range of chemical reactions and exhibit diverse biological effects compared to simpler aminophosphonates .
Propiedades
Número CAS |
132424-73-8 |
|---|---|
Fórmula molecular |
C8H18NO3PS |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
2-di(propan-2-yloxy)phosphorylethanethioamide |
InChI |
InChI=1S/C8H18NO3PS/c1-6(2)11-13(10,5-8(9)14)12-7(3)4/h6-7H,5H2,1-4H3,(H2,9,14) |
Clave InChI |
NHSSQEVRSUWIKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(CC(=S)N)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


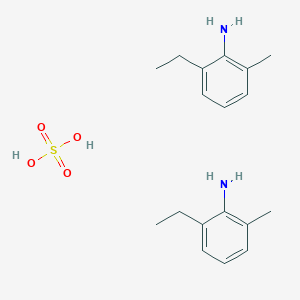
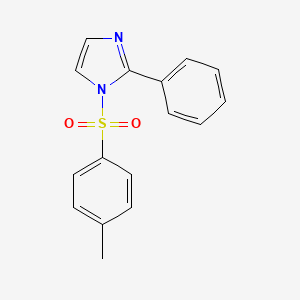
![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)
